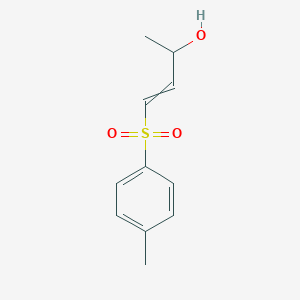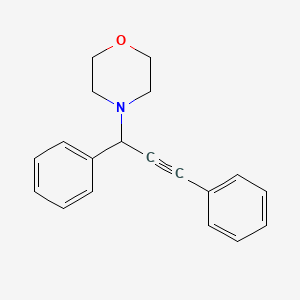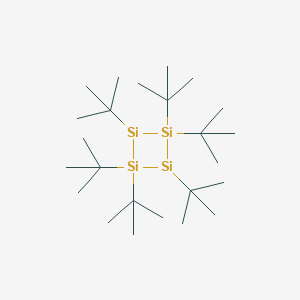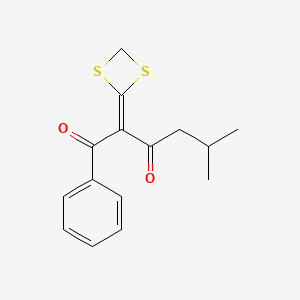![molecular formula C10H11NO3 B14309053 (E)-N-[(2-Methoxyphenyl)methylidene]glycine CAS No. 111802-22-3](/img/structure/B14309053.png)
(E)-N-[(2-Methoxyphenyl)methylidene]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycine moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Methoxyphenyl)methylidene]glycine typically involves the condensation of 2-methoxybenzaldehyde with glycine. This reaction is often carried out in the presence of a suitable catalyst under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Glycine→this compound
Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(2-Methoxyphenyl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(2-methoxyphenyl)methylamine.
Substitution: Formation of compounds with substituted phenyl rings.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-N-[(2-Methoxyphenyl)methylidene]glycine serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of enzymes involved in amino acid metabolism.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (E)-N-[(2-Methoxyphenyl)methylidene]glycine exerts its effects involves its interaction with specific molecular targets. The methoxy group and the imine moiety can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[(2-Hydroxyphenyl)methylidene]glycine
- (E)-N-[(2-Chlorophenyl)methylidene]glycine
- (E)-N-[(2-Nitrophenyl)methylidene]glycine
Uniqueness
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with other substituents.
Propriétés
Numéro CAS |
111802-22-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-[(2-methoxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) |
Clé InChI |
AICITFDZEPIQQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)



![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)









